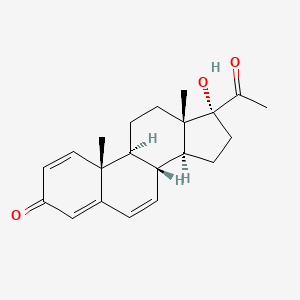
17-Hydroxy-1,4,6-pregnatriene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Hydroxy-1,4,6-pregnatriene-3,20-dione is a synthetic steroid compound with the molecular formula C21H26O3 . It is known for its structural similarity to naturally occurring steroids and has been studied for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-1,4,6-pregnatriene-3,20-dione typically involves multiple steps, starting from readily available steroid precursors. One common method involves the selective esterification of a secondary hydroxyl group at the 17-alpha position, followed by a series of chemical reactions including oxidation, reduction, and hydrolysis . The reaction conditions are often mild, and the process is designed to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include the use of protecting groups to selectively modify specific functional groups, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
17-Hydroxy-1,4,6-pregnatriene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized steroids, while reduction can produce more saturated compounds .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 17-Hydroxy-1,4,6-pregnatriene-3,20-dione involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
17-Hydroxy-1,4,9(11)-triene-3,20-dione: Another synthetic steroid with similar structural features.
17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate: A related compound with acetate modification.
17,21-Dihydroxy-16alpha-methylpregna-1,4-diene-3,11,20-trione: A steroid with additional hydroxyl and methyl groups.
Uniqueness
17-Hydroxy-1,4,6-pregnatriene-3,20-dione is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
66212-25-7 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4-6,9,12,16-18,24H,7-8,10-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
PJERKBARHKFJRD-CEGNMAFCSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)C=CC34C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















